Dimethylmalonic acid
Overview
Description
Dimethylmalonic acid is a dicarboxylic acid with the molecular formula C5H8O4. It is a derivative of malonic acid where both methylene hydrogens are replaced by methyl groups. This compound is known for its role as a building block in organic synthesis and its applications in various scientific fields .
Mechanism of Action
Target of Action
Dimethylmalonic acid is a short-chain dicarboxylic acid found in human serum . It is a derivative of malonic acid, where both methylene hydrogens have been replaced by methyl groups
Mode of Action
It is known to be a volatile organic compound detected in alveolar breath
Biochemical Pathways
It is known to be a part of the human metabolome , indicating that it participates in various metabolic processes
Pharmacokinetics
Its presence in human serum suggests that it is absorbed and distributed in the body. Its impact on bioavailability is currently unknown and would require further investigation.
Result of Action
As a short-chain dicarboxylic acid, it may participate in various metabolic processes . .
Action Environment
Given that it is a volatile organic compound detected in alveolar breath , factors related to the respiratory environment could potentially influence its action
Biochemical Analysis
Biochemical Properties
Dimethylmalonic acid is involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine . It interacts with various enzymes and proteins in these metabolic pathways .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable with no significant degradation over time
Metabolic Pathways
This compound is involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine . It interacts with various enzymes and cofactors in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOH)2+2CH3I→(CH3)2C(COOH)2+2NaI
Industrial Production Methods: Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylmalonate.
Reduction: Reduction reactions can convert it into this compound derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Dimethylmalonate
Reduction: this compound derivatives
Substitution: Various substituted malonic acid derivatives.
Scientific Research Applications
Dimethylmalonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a metabolic intermediate in the study of fatty acid synthesis and degradation.
Medicine: Research involving this compound derivatives has implications in understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Malonic Acid: The parent compound of dimethylmalonic acid, with two hydrogen atoms instead of methyl groups.
Methylmalonic Acid: A related compound with one methyl group and one hydrogen atom.
Comparison:
Malonic Acid vs. This compound: this compound is more hydrophobic due to the presence of two methyl groups, which affects its solubility and reactivity.
Methylmalonic Acid vs. This compound: this compound has two methyl groups, making it more sterically hindered and less reactive in certain reactions compared to methylmalonic acid.
This compound stands out due to its unique structure and its significant role in various chemical and biological processes. Its applications in research and industry make it a valuable compound in the scientific community.
Properties
IUPAC Name |
2,2-dimethylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAFAJWWJHCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060489 | |
Record name | Dimethylmalonic acid | |
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Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2,2-Dimethylmalonic acid | |
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Record name | Dimethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
90 mg/mL at 13 °C | |
Record name | Dimethylmalonic acid | |
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Vapor Pressure |
0.0014 [mmHg] | |
Record name | 2,2-Dimethylmalonic acid | |
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CAS No. |
595-46-0 | |
Record name | Dimethylmalonic acid | |
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Record name | 2,2-Dimethylmalonic acid | |
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Record name | DIMETHYLMALONIC ACID | |
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Record name | Propanedioic acid, 2,2-dimethyl- | |
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Record name | Dimethylmalonic acid | |
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Record name | Dimethylmalonic acid | |
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Record name | DIMETHYLMALONIC ACID | |
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Record name | Dimethylmalonic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
192 °C | |
Record name | Dimethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethylmalonic acid?
A1: this compound has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []
Q2: What is known about the crystal structure of this compound?
A2: this compound crystallizes in the tetragonal system with the space group I41/acd. The structure consists of spirals of molecules connected by double hydrogen bonds. The carboxyl groups within a molecule form a 163° angle. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic techniques have been employed to study this compound. These include:* Nuclear Magnetic Resonance (NMR): 1H, 2H, 13C, and 17O NMR have been used to study the structure and dynamics of this compound, including hydrogen bonding and methyl group rotation. [, , ]* Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and study molecular structure. [, ]
Q4: Is this compound soluble in water?
A4: Yes, this compound is soluble in water. [, ] This solubility is important for its applications in aqueous solution chemistry and potential biological activity.
Q5: What is the pKa of this compound?
A5: this compound, being a dicarboxylic acid, has two pKa values. Although not explicitly mentioned in the provided abstracts, similar dicarboxylic acids suggest the pKa values are likely to be in the range of 2-6, reflecting the acidity of the carboxylic acid groups. []
Q6: Can this compound act as a ligand in coordination complexes?
A7: Yes, this compound can act as a ligand in coordination complexes with various metal ions, including barium, cobalt, copper, strontium, titanium, and zinc. [, , , , , , , ] It typically coordinates through its carboxylate groups, forming diverse structures ranging from dinuclear complexes to three-dimensional frameworks.
Q7: Are there any catalytic applications of this compound derivatives?
A8: Yes, chiral bis(oxazoline) ligands derived from this compound are widely employed in asymmetric catalysis. These ligands, particularly (S,S)-tert-butylbis(oxazoline), have proven effective in reactions such as cyclopropanation, aziridination, Diels-Alder reactions, Mukaiyama aldol reactions, and allylic oxidations. []
Q8: What is the role of this compound in the synthesis of retro-peptide oligomers?
A9: this compound serves as a starting material for the synthesis of retro-peptide oligomers, specifically those containing the gGly unit (>N−CH2−N<). This unit is constructed through a multi-step reaction sequence starting from a derivative of this compound. [, ]
Q9: Have there been any computational studies on this compound?
A10: Yes, computational chemistry has been employed to study this compound, particularly its hydrogen bonding properties. Studies using the gauge-including atomic orbital (GIAO) approach at different levels of theory (RHF, MP2) have highlighted the importance of electron correlation in accurately predicting the 1H NMR chemical shifts of protons involved in strong hydrogen bonds, such as those in this compound. []
Q10: Does this compound exhibit any biological activity?
A11: this compound and some of its derivatives have shown potential hypolipidemic activity in rodent models. Studies indicate that they can reduce serum cholesterol and triglyceride levels, potentially by inhibiting key enzymes involved in lipid synthesis. []
Q11: How is this compound quantified?
A12: this compound can be quantified using proton magnetic resonance (PMR) spectroscopy. In pharmaceutical formulations, it has been used as an internal standard for the quantitative analysis of other active ingredients. []
Q12: What analytical techniques are employed to study the dynamic behavior of this compound in the solid state?
A13: Solid-state NMR, particularly deuterium two-dimensional exchange NMR under magic angle spinning (MAS) conditions, has been used to investigate molecular dynamics in this compound crystals. This technique allows for the characterization of dynamic processes such as methyl group rotation and hydrogen bond exchange. []
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